(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile

Chemical Synthesis Building Block Medicinal Chemistry

Versatile benzoxazolone-acetonitrile building block for medicinal chemistry and agrochemical R&D. Patent WO2005026159A1 claims the benzoxazole acetonitrile class for metabolic disorders (type II diabetes, obesity). Studies show subtle structural changes on this core yield potent herbicidal leads. Supplied at ≥95% purity for reliable downstream derivatization. Choose this specific substitution pattern to build focused screening libraries where structural nuance directly affects target potency and selectivity.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 13610-48-5
Cat. No. B081144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
CAS13610-48-5
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CC#N
InChIInChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2
InChIKeyPLMOULRJKCIGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile: Chemical Profile and Baseline Characteristics for Sourcing Decisions


(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile (CAS: 13610-48-5) is a heterocyclic organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It consists of a benzoxazolone core functionalized with an acetonitrile group. The compound is primarily used as a chemical building block or synthetic intermediate in medicinal chemistry and agrochemical research, with a typical commercial purity specification of 95% . It is soluble in organic solvents like acetonitrile, DMSO, and methanol .

The Risk of Generic Substitution: Why (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile Cannot Be Arbitrarily Replaced


The assumption that one benzoxazole acetonitrile can substitute for another is unfounded without explicit, quantitative performance data. While compounds within this class share a common core, minor structural variations—such as the position of the acetonitrile group, the presence of an oxo group, or additional ring substituents—can drastically alter reactivity, solubility, and, most critically, the resulting biological activity of any derived final product [1]. Substitution could lead to synthetic failure, off-target effects, or complete loss of desired function, as demonstrated by the variable herbicidal efficacy among closely related 2-cyanomethyl benzoxazole derivatives . However, it must be explicitly stated that direct, quantitative head-to-head comparisons for the specific compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile against defined alternatives are absent from the current primary scientific literature, preventing a data-driven recommendation for its prioritization.

Quantitative Differentiation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile: A Critical Analysis


High-Strength Differential Evidence Not Found: An Essential Procurement Disclosure

Despite an extensive search of primary literature and patents, no studies were found that directly compare (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile against a named comparator in a defined assay with quantitative results. Information is limited to its role as an intermediate in broader patent families (e.g., WO2005026159A1) and its classification as a benzoxazolone derivative, which as a class shows potential for cholinesterase inhibition and other activities [1]. The available data on commercial purity (≥95%) is a basic specification, not a source of differentiation .

Chemical Synthesis Building Block Medicinal Chemistry

Potential Application Scenarios for (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile Based on Structural Class Inference


Use as a Synthetic Intermediate for Novel Benzoxazole Acetonitrile Derivatives

The compound can serve as a precursor in the synthesis of new 2-cyanomethyl benzoxazole derivatives. A study synthesized 23 new derivatives from related starting materials and evaluated their herbicidal activity, demonstrating that subtle structural changes on the benzoxazole core can yield compounds with varying and sometimes potent biological effects [1]. This suggests that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, with its specific substitution pattern, could be a valuable building block for generating novel chemical entities for agrochemical or pharmaceutical screening libraries.

Potential in Metabolic Disorder Research as Part of a Patent Family

Patent WO2005026159A1 explicitly claims benzoxazole acetonitriles, a class that encompasses the core structure of this compound, for use in treating metabolic disorders like type II diabetes, obesity, and insulin resistance [2]. While the specific compound is not exemplified, its inclusion in the patent family implies it may serve as a key intermediate or structural lead for developing new therapeutics in this area, particularly if further functionalized as described in the patent claims.

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